An In-Depth Technical Guide to the Chemical Properties of 2-Ethyl-3-methyl-1-benzofuran-5-amine
An In-Depth Technical Guide to the Chemical Properties of 2-Ethyl-3-methyl-1-benzofuran-5-amine
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-Ethyl-3-methyl-1-benzofuran-5-amine, a substituted benzofuran of interest to researchers in medicinal chemistry and drug development. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related analogues and the fundamental principles of organic chemistry to present a predictive yet scientifically grounded profile. This guide will cover the compound's structure, predicted physicochemical and spectroscopic properties, expected chemical reactivity, and a plausible synthetic pathway. The information herein is intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel benzofuran-based compounds.
Introduction
Benzofuran and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous natural products and pharmacologically active molecules.[1] The benzofuran ring system is associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties.[1][2] The introduction of an amine substituent onto the benzofuran backbone, as seen in 2-Ethyl-3-methyl-1-benzofuran-5-amine, offers a strategic handle for further chemical modification and can significantly influence the molecule's biological profile. This guide aims to provide a detailed theoretical and predictive analysis of the chemical characteristics of this specific aminobenzofuran derivative to facilitate its use in research and development.
Molecular Structure and Basic Properties
2-Ethyl-3-methyl-1-benzofuran-5-amine is a tricyclic aromatic compound featuring a central benzofuran core. The furan ring is substituted at the 2-position with an ethyl group and at the 3-position with a methyl group. The benzene ring is substituted at the 5-position with a primary amine group.
Table 1: General Properties of 2-Ethyl-3-methyl-1-benzofuran-5-amine
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO | [3][4] |
| Molecular Weight | 175.23 g/mol | [4] |
| Canonical SMILES | CCC1=C(C2=C(O1)C=CC(=C2)N)C | [3] |
| InChIKey | RJLMPRDYQYURGU-UHFFFAOYSA-N | [3] |
| Predicted XlogP | 2.8 | [3] |
Predicted Spectroscopic and Physicochemical Properties
Predicted ¹H and ¹³C NMR Spectral Data
The nuclear magnetic resonance (NMR) spectra are anticipated to show characteristic signals for the aromatic protons of the benzofuran ring system, as well as the protons of the ethyl and methyl substituents and the amine group.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH (Benzene ring) | 6.5 - 7.5 | m |
| NH₂ (Amine) | 3.5 - 4.5 (broad) | s |
| CH₂ (Ethyl) | ~2.7 | q |
| CH₃ (Ethyl) | ~1.3 | t |
| CH₃ (Methyl) | ~2.2 | s |
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (Benzene ring) | 105 - 155 |
| C-O (Furan ring) | 150 - 160 |
| C-N (Benzene ring) | 140 - 150 |
| C=C (Furan ring) | 110 - 145 |
| CH₂ (Ethyl) | 20 - 30 |
| CH₃ (Ethyl) | 10 - 15 |
| CH₃ (Methyl) | 8 - 12 |
Predicted Infrared (IR) Spectroscopy
The infrared (IR) spectrum of 2-Ethyl-3-methyl-1-benzofuran-5-amine is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching of the aromatic amine, and various vibrations of the benzofuran core.[8]
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, two bands |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| N-H Bend (Amine) | 1580 - 1650 | Medium to Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-N Stretch (Aromatic Amine) | 1250 - 1335 | Strong |
| C-O-C Stretch (Furan) | 1000 - 1300 | Strong |
Predicted Mass Spectrometry
In mass spectrometry (MS), 2-Ethyl-3-methyl-1-benzofuran-5-amine is expected to show a prominent molecular ion peak (M⁺) at m/z 175. The fragmentation pattern would likely involve the loss of the ethyl group and other characteristic cleavages of the benzofuran ring.[9]
Table 5: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 176.1070 |
| [M]⁺ | 175.0992 |
Chemical Reactivity
The chemical reactivity of 2-Ethyl-3-methyl-1-benzofuran-5-amine is governed by the interplay of the electron-rich benzofuran ring system and the nucleophilic primary amine.
Reactivity of the Benzofuran Core
The benzofuran ring is generally susceptible to electrophilic substitution reactions.[10] The position of substitution will be directed by the existing substituents. The furan ring is typically more reactive towards electrophiles than the benzene ring.
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Electrophilic Aromatic Substitution: Reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur on the benzofuran nucleus. The amine group is a strong activating group and will direct incoming electrophiles to the ortho and para positions of the benzene ring.
Reactivity of the Amine Group
The primary amine at the 5-position is a versatile functional group for a variety of chemical transformations.
-
Acylation: The amine can be readily acylated with acid chlorides or anhydrides to form the corresponding amides.
-
Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines.
-
Diazotization: The primary aromatic amine can undergo diazotization with nitrous acid to form a diazonium salt, which is a versatile intermediate for the introduction of a wide range of functional groups.
-
Schiff Base Formation: Condensation with aldehydes and ketones will yield the corresponding imines (Schiff bases).
Caption: Key reaction pathways for 2-Ethyl-3-methyl-1-benzofuran-5-amine.
Proposed Synthetic Pathway
A plausible synthetic route to 2-Ethyl-3-methyl-1-benzofuran-5-amine can be envisioned starting from a substituted phenol, a common strategy for benzofuran synthesis.[1] The following multi-step synthesis is proposed based on established methodologies for constructing substituted benzofurans.
Experimental Protocol: A Hypothetical Synthesis
Step 1: Nitration of 4-aminophenol
-
To a cooled solution of 4-aminophenol in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice and collect the precipitated 4-amino-2-nitrophenol by filtration.
Step 2: Diazotization and Sandmeyer Reaction
-
Dissolve the 4-amino-2-nitrophenol in an aqueous solution of hydrochloric acid and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water to form the diazonium salt.
-
Add the diazonium salt solution to a solution of cuprous bromide to yield 4-bromo-2-nitrophenol.
Step 3: O-Alkylation
-
To a solution of 4-bromo-2-nitrophenol in a suitable solvent such as acetone, add potassium carbonate and 3-chloropentan-2-one.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Filter off the inorganic salts and evaporate the solvent to obtain the O-alkylated product.
Step 4: Reductive Cyclization
-
Dissolve the O-alkylated product in a solvent like ethanol and add a reducing agent such as iron powder in the presence of acetic acid.
-
Heat the mixture to reflux to effect both the reduction of the nitro group and the intramolecular cyclization to form the benzofuran ring.
-
After the reaction is complete, filter the mixture and purify the product by column chromatography to yield 2-Ethyl-3-methyl-1-benzofuran-5-amine.
Caption: Proposed synthetic workflow for the target compound.
Safety and Handling
As with any chemical compound, 2-Ethyl-3-methyl-1-benzofuran-5-amine should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. While specific toxicity data is unavailable, it should be treated as a potentially hazardous substance.
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the chemical properties of 2-Ethyl-3-methyl-1-benzofuran-5-amine. By leveraging data from analogous structures and fundamental chemical principles, we have outlined its expected structural, spectroscopic, and reactive characteristics. The proposed synthetic pathway offers a viable route for its preparation. It is our hope that this guide will serve as a valuable starting point for researchers interested in exploring the potential of this and other substituted benzofuran amines in the field of drug discovery and development.
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